molecular formula C23H25ClN4OS B2462668 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 1190006-62-2

2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2462668
CAS No.: 1190006-62-2
M. Wt: 440.99
InChI Key: HJTDSLVSSVVRHC-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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Scientific Research Applications

Receptor Targeting and Agonist Activity

Compounds structurally related to 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide have been studied for their ability to target specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. High-affinity ligands have been developed to exhibit moderate to good selectivity versus opioid receptors, acting as full agonists in biochemical assays. This research highlights the potential of these compounds in modulating receptor activity, which could be relevant for developing new therapeutic agents (Röver et al., 2000).

Antimicrobial and Antifungal Applications

Novel thioether derivatives containing 1,2,4-triazole moiety, synthesized from 4-chlorophenol, have shown moderate antifungal activity. This suggests the potential of such compounds in contributing to the development of new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Min et al., 2015).

Anticonvulsant Activity

The impact of aromatic substitution on compounds related to the queried chemical structure has been explored in the context of anticonvulsant activity. Certain derivatives have demonstrated effectiveness in seizure models, suggesting their utility in developing new treatments for epilepsy and related disorders. This research underlines the importance of structural modifications in enhancing biological activity and reducing toxicity (Obniska et al., 2006).

Neuroprotective Potential

Compounds with structural similarities have been evaluated for their neuroprotective activity, specifically against H2O2 and β-amyloid-induced toxicity in neuronal cell models. Such studies are crucial for identifying potential therapeutic agents for neurodegenerative diseases, including Alzheimer's disease. The findings highlight the potential of these compounds in mitigating neuronal damage and promoting cell viability (Tuylu Kucukkilinc et al., 2017).

Anticancer and Antidiabetic Activities

Research into spiropiperidines, which share structural features with the compound , has revealed their potential as anticancer and antidiabetic agents. This illustrates the broad applicability of such compounds in treating various diseases by modulating different biological targets and pathways. The development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists further exemplifies the therapeutic potential of these compounds (Smith et al., 1995).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTDSLVSSVVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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